Ethyl 4-butylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
ethyl 4-butylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
NKAVJELRFJVPEE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Density Functional Theory Dft Studies on Ethyl Benzoate:
DFT calculations have been employed to investigate the base-catalyzed hydrolysis of ethyl benzoate (B1203000), often including explicit water molecules to simulate the solvent environment and its role in proton transfer. One study utilized the B3LYP/6-31(+)G(d) level of theory to model the reaction between ethyl benzoate and a hydroxide (B78521) ion clustered with a varying number of water molecules (OH⁻(H₂O)n). beilstein-journals.orgbeilstein-journals.org The activation energies for the formation of the first tetrahedral intermediate (TS1(es)) were calculated for different cluster sizes.
The findings indicate that the rate-determining step is the initial addition of the hydroxide ion to form the tetrahedral intermediate. beilstein-journals.org The calculated activation energies demonstrate the sensitivity of the energy barrier to the specific solvation model used.
| Reacting System (Ethyl Benzoate +) | Activation Energy (Ea) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) | Computational Method | Source |
|---|---|---|---|---|
| OH⁻(H₂O)₃ | +8.94 | +13.55 | B3LYP/6-31(+)G(d) | beilstein-journals.org |
| OH⁻(H₂O)₄ | +10.95 | +15.75 | B3LYP/6-31(+)G(d) | beilstein-journals.org |
| OH⁻(H₂O)₅ | +12.01 | +17.15 | B3LYP/6-31(+)G(d) | beilstein-journals.org |
| OH⁻(H₂O)₁₆ | +13.91 | +19.14 | B3LYP/6-31(+)G(d) | beilstein-journals.org |
Semi Empirical Studies on Homologous Alkyl Benzoates:
Another comparative study investigated the hydrolytic stability of a homologous series of alkyl benzoates (methyl, ethyl, n-propyl, and n-butyl benzoate) using the semi-empirical PM6-DH2 Hamiltonian. nih.gov The theoretical calculations focused on the rate-determining step: the addition of a hydroxide (B78521) ion to the carbonyl group to form the tetrahedral intermediate. nih.gov The calculations were performed using a solvent continuum model with the dielectric constant of water. nih.gov
The results showed a clear trend in the calculated relative activation energies. According to the Arrhenius kinetic theory, a higher activation energy corresponds to a lower reaction rate. nih.gov The calculated Ea values increased with the size of the alkyl group in the ester, which is consistent with experimental observations of their hydrolysis half-lives. nih.gov
| Compound | ΔH (Reactant Complex) (kcal/mol) | ΔH (Transition State) (kcal/mol) | Relative Activation Energy (Ea) (kJ/mol) | Source |
|---|---|---|---|---|
| Methyl Benzoate (B1203000) | -126.91 | -112.55 | 62.63 | nih.gov |
| Ethyl Benzoate | -132.06 | -117.43 | 63.47 | nih.gov |
| n-Propyl Benzoate | -137.91 | -122.95 | 64.89 | nih.gov |
| n-Butyl Benzoate | -142.97 | -127.84 | 65.56 | nih.gov |
These theoretical findings align with the experimental data, showing that the energy required for the reactant complex to reach the transition state is higher for n-butyl benzoate, followed by n-propyl, ethyl, and methyl benzoates. nih.gov This suggests that increasing the length of the alkyl chain in the alcohol portion of the ester slightly increases the activation barrier for base-catalyzed hydrolysis.
For ethyl 4-butylbenzoate, the presence of a butyl group in the para position of the benzene (B151609) ring would introduce electronic effects. The butyl group is an electron-donating group (EDG). An EDG would destabilize the negatively charged tetrahedral intermediate by pushing electron density toward the ring, making the initial nucleophilic attack by the hydroxide ion less favorable. This would be expected to result in a slightly higher activation energy compared to unsubstituted ethyl benzoate.
Reaction Mechanisms and Kinetics of Ethyl 4 Butylbenzoate Transformations
Mechanistic Investigations of Ester Hydrolysis
The hydrolysis of esters is a cornerstone reaction in organic chemistry, and the study of its mechanism provides insight into the reactivity of the carboxyl group. For ethyl 4-butylbenzoate, understanding its hydrolytic stability is crucial.
The alkaline hydrolysis of carboxylic acid esters typically proceeds through a bimolecular nucleophilic acyl substitution. epa.gov The most common mechanism is the base-catalyzed, acyl-oxygen cleavage, bimolecular pathway, denoted as BAC2. epa.govucoz.com In this mechanism, a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. researchgate.net This intermediate then collapses, expelling the alkoxide as the leaving group and forming the carboxylate salt. researchgate.net For most esters, including simple benzoates, the BAC2 pathway is the dominant route for hydrolysis in basic media. ucoz.comcdnsciencepub.com
However, an alternative mechanism, known as the base-catalyzed, alkyl-oxygen cleavage, bimolecular (BAL2) pathway, can occur, particularly in cases of significant steric hindrance around the carbonyl group. ucoz.comcdnsciencepub.com In the BAL2 mechanism, the hydroxide ion acts as a nucleophile and attacks the alkyl carbon of the ester in an SN2 reaction, with the carboxylate as the leaving group. ucoz.com This pathway is rare because the carbonyl carbon is generally more electrophilic than the alkyl carbon. ucoz.com Studies on highly hindered esters, such as methyl 2,4,6-tri-t-butylbenzoate, have provided definitive evidence for the BAL2 mechanism. cdnsciencepub.comscispace.com The extreme steric bulk of the ortho t-butyl groups impedes the typical attack at the carbonyl carbon, making the attack at the less hindered methyl carbon more favorable. cdnsciencepub.com In some instances, a mixture of BAC2 and BAL2 mechanisms can be observed. For example, methyl 2-methyl-4,6-di-tert-butylbenzoate hydrolyzes predominantly via the BAL2 mechanism, but with a minor contribution from the BAC2 pathway. cdnsciencepub.comresearchgate.net
The balance between these two mechanisms is sensitive to the structure of the ester. cdnsciencepub.com For this compound, which lacks significant steric hindrance at the ortho positions, the BAC2 mechanism is the expected and dominant pathway for alkaline hydrolysis. The electronic nature of substituents on the benzene (B151609) ring can influence the rate of BAC2 hydrolysis. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the reaction, while electron-donating groups have the opposite effect. libretexts.org
| Mechanism | Description | Key Features | Example Substrate Favoring Mechanism |
| BAC2 | Base-catalyzed, Acyl-oxygen cleavage, Bimolecular | Nucleophilic attack on the carbonyl carbon; forms a tetrahedral intermediate. Most common mechanism. | Ethyl benzoate (B1203000) |
| BAL2 | Base-catalyzed, Alkyl-oxygen cleavage, Bimolecular | SN2 attack on the alkyl carbon; occurs with sterically hindered esters or strained ring systems. | Methyl 2,4,6-tri-t-butylbenzoate |
The hydrolytic stability of esters is influenced by both the alkyl and acyl portions of the molecule. Studies comparing homologous series of benzoate esters provide valuable data on how the size of the alcohol moiety affects the rate of hydrolysis.
In a comparative study of the alkaline hydrolysis of a homologous series of n-alkyl benzoates (methyl, ethyl, n-propyl, and n-butyl), it was found that the rate of hydrolysis is dependent on the size of the alkoxyl group. nih.gov The experimental half-life (t1/2) for the hydrolysis of these esters generally increases with the size of the alkyl chain, indicating that larger alkyl groups slightly decrease the reaction rate. nih.gov This can be attributed to increased steric hindrance to the approach of the hydroxide ion to the carbonyl center.
A study on the hydrolysis of various benzoate esters in 80% human plasma also demonstrated differences in stability. mdpi.com While this is an enzymatic hydrolysis, it reflects the inherent susceptibility of the ester bond to cleavage. The pseudo-first-order rate constants (kobs) showed that stability is influenced by substituents on the aromatic ring. mdpi.com For instance, the introduction of electron-withdrawing groups into the aromatic ring was found to decrease the rate of hydrolysis in human plasma, which was suggested to be due to a decreased affinity of human plasma esterases for these substrates. mdpi.comresearchgate.net
The following table summarizes the comparative hydrolytic stability of several benzoate esters under basic conditions.
| Compound | Hydrolysis Half-life (t1/2) in LiOH/THF:H₂O |
| Methyl benzoate | 13 min |
| Ethyl benzoate | 14 min |
| n-Propyl benzoate | 16 min |
| n-Butyl benzoate | 16 min |
| Ethyl 4-bromobenzoate (B14158574) | 12 min |
Data sourced from a comparative study on the chemical and biological hydrolytic stability of homologous esters. nih.gov
Cross-Coupling Reactions Involving Halogenated Ethyl Benzoates
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Halogenated derivatives of ethyl benzoate, such as ethyl 4-bromobenzoate, are common substrates in these reactions, serving as precursors to more complex molecules.
The Negishi cross-coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov This reaction is highly versatile due to the high functional group tolerance of organozinc reagents. nih.gov Ethyl 4-bromobenzoate is a suitable aryl halide for this transformation, allowing for the introduction of various alkyl or aryl groups at the 4-position of the benzoate ring.
A typical Negishi coupling involves the reaction of ethyl 4-bromobenzoate with an organozinc halide (RZnX), catalyzed by a palladium(0) complex, often generated in situ from a Pd(II) precatalyst. uni-muenchen.deuni-muenchen.de For example, the coupling of ethyl 4-bromobenzoate with 4-methoxybenzylzinc chloride has been demonstrated using a cobalt chloride catalyst, though palladium systems are more common. uni-muenchen.de In another example, an in situ generated organozinc reagent was successfully coupled with ethyl 4-bromobenzoate in water, highlighting the robustness of this methodology. nih.govwhiterose.ac.uk The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov
The catalytic cycle of the Negishi cross-coupling is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., ethyl 4-bromobenzoate) to form a Pd(II) intermediate, [ArPd(II)XLn]. nih.gov Kinetic studies on the Negishi coupling of ethyl 4-iodobenzoate (B1621894) and ethyl 4-bromobenzoate suggest that this oxidative addition step is often rate-determining. uni-muenchen.de
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex, [ArPd(II)R'Ln]. The exact mechanism of this step can be complex and may involve the formation of various intermediates, including heterobimetallic Pd-Zn complexes. uni-muenchen.deacs.org The presence of salts, such as lithium bromide, which are often present in organozinc preparations, can influence the reaction rate. uni-muenchen.de
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the cross-coupled product (e.g., ethyl 4-alkylbenzoate) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Kinetic and spectroscopic studies, including NMR and ESI-mass spectrometry, have been instrumental in identifying key intermediates. uni-muenchen.de Research has revealed the formation of novel heterobimetallic Pd-Zn complexes and has shown that the catalyst can degrade through aggregation or C-P bond cleavage of phosphine (B1218219) ligands. uni-muenchen.de Furthermore, the formation of intermetallic species between the catalyst and the zinc by-product (ZnX₂) can lead to catalyst inhibition by forming off-cycle resting states. rsc.org
Mechanistic Aspects of Azo Linkage Formation in Benzoate Derivatives
Azo compounds, characterized by the -N=N- functional group, are important in the dye industry and as synthetic intermediates. They are typically synthesized through a diazotization reaction followed by an azo coupling. nih.gov
The formation of an azo linkage involving a benzoate derivative begins with the diazotization of an aromatic amine. For example, an aminobenzoate can be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. nih.govresearchgate.net This electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an electrophilic aromatic substitution reaction to form the azo compound. researchgate.net
Kinetic studies on the formation of related azo compounds, such as ethyl 2-arylazocarboxylates, provide insight into the electronic effects governing the reaction. The reaction of triphenylphosphine (B44618) with various substituted ethyl 2-arylazocarboxylates was studied, and a Hammett plot showed a linear correlation with a large positive slope (ρ = +2.71). rsc.org This indicates that electron-withdrawing groups on the aryl ring of the azo compound accelerate the nucleophilic attack of the phosphine. The authors noted that this ρ value is close to that observed for the alkaline hydrolysis of benzoate esters (ρ = +2.51), reflecting a similar sensitivity to the electronic density at the reaction center. rsc.org The mechanism of the electrochemical reduction of azo compounds has also been investigated, revealing a complex process that often proceeds via a hydrazone tautomer, ultimately leading to the cleavage of the azo bond. researchgate.net
Spectroscopic and Advanced Analytical Characterization of Ethyl 4 Butylbenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of ethyl 4-butylbenzoate, offering precise information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications.chemicalbook.comrsc.orgrsc.org
¹H NMR spectroscopy of this compound provides a distinct set of signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region, a result of their coupling to adjacent protons. The protons of the ethyl and butyl groups are observed in the upfield region, with their chemical shifts and splitting patterns providing clear evidence for their respective structures.
For the ethyl group, a quartet is expected for the methylene (B1212753) (-CH₂-) protons, arising from coupling with the three protons of the adjacent methyl group, which in turn appears as a triplet. The n-butyl group presents a more complex pattern: a triplet for the terminal methyl protons, a triplet for the methylene protons adjacent to the benzene ring, and two multiplets for the two central methylene groups.
In derivatives such as ethyl 4-tert-butylbenzoate, the nine equivalent protons of the tert-butyl group give rise to a sharp singlet, a characteristic feature for this substituent. rsc.org For ethyl 4-(butylamino)benzoate, the presence of the amino group influences the chemical shifts of the aromatic protons and introduces a signal for the N-H proton. chemicalbook.com
Table 1: Representative ¹H NMR Data for this compound and its Derivatives
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~7.9 (d) | Doublet | 2H, Aromatic (ortho to -COO) |
| ~7.2 (d) | Doublet | 2H, Aromatic (ortho to -butyl) | |
| ~4.3 (q) | Quartet | 2H, -OCH₂CH₃ | |
| ~2.6 (t) | Triplet | 2H, -CH₂-Aryl | |
| ~1.6 (m) | Multiplet | 2H, -CH₂CH₂-Aryl | |
| ~1.3 (m) | Multiplet | 2H, -CH₂CH₃ | |
| ~0.9 (t) | Triplet | 3H, -CH₂CH₃ | |
| ~1.4 (t) | Triplet | 3H, -OCH₂CH₃ | |
| Ethyl 4-tert-butylbenzoate rsc.org | 7.97 (d) | Doublet | 2H, Aromatic |
| 7.45 (d) | Doublet | 2H, Aromatic | |
| 4.37 (q) | Quartet | 2H, -OCH₂CH₃ | |
| 1.39 (t) | Triplet | 3H, -OCH₂CH₃ | |
| 1.34 (s) | Singlet | 9H, -C(CH₃)₃ | |
| Ethyl 4-(butylamino)benzoate chemicalbook.com | 7.86 (d) | Doublet | 2H, Aromatic |
| 6.53 (d) | Doublet | 2H, Aromatic | |
| 4.31 (q) | Quartet | 2H, -OCH₂CH₃ | |
| 4.1 (t) | Triplet | 1H, -NH- | |
| 3.14 (t) | Triplet | 2H, -NHCH₂- | |
| 1.60 (m) | Multiplet | 2H, -NHCH₂CH₂- | |
| 1.42 (m) | Multiplet | 2H, -CH₂CH₃ | |
| 1.35 (t) | Triplet | 3H, -OCH₂CH₃ | |
| 0.95 (t) | Triplet | 3H, -CH₂CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications.rsc.orgrsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of this compound. The spectrum displays distinct signals for the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons of the ethyl and butyl chains. The quaternary carbons, such as the one to which the ester group is attached and the one bearing the butyl group, are typically observed as weaker signals.
In the case of ethyl 4-tert-butylbenzoate, the four carbons of the tert-butyl group give rise to two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. rsc.org This provides a clear diagnostic peak for this substitution pattern.
Table 2: Representative ¹³C NMR Data for this compound and its Derivatives
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~166 | C=O |
| ~145 | Aromatic C (para to -COO) | |
| ~129 | Aromatic CH (ortho to -COO) | |
| ~128 | Aromatic CH (ortho to -butyl) | |
| ~127 | Aromatic C (ipso to -COO) | |
| ~60 | -OCH₂CH₃ | |
| ~35 | -CH₂-Aryl | |
| ~33 | -CH₂CH₂-Aryl | |
| ~22 | -CH₂CH₃ | |
| ~14 | -CH₂CH₃ | |
| ~14 | -OCH₂CH₃ | |
| Ethyl 4-tert-butylbenzoate rsc.org | 166.8 | C=O |
| 156.5 | Aromatic C (para to -COO) | |
| 129.5 | Aromatic CH | |
| 127.8 | Aromatic C (ipso to -COO) | |
| 125.4 | Aromatic CH | |
| 60.8 | -OCH₂CH₃ | |
| 35.1 | -C(CH₃)₃ | |
| 31.2 | -C(CH₃)₃ | |
| 14.5 | -OCH₂CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HETCOR).nih.govallfordrugs.comresearchgate.netwiredchemist.comwordpress.com
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals of this compound, especially in complex derivatives.
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling relationships. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. For instance, the quartet of the ethyl group's methylene protons would show a correlation to the triplet of its methyl protons. Similarly, the protons of the butyl chain would exhibit correlations between adjacent methylene groups.
HETCOR (Heteronuclear Correlation) , or its more modern implementations like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), is used to correlate proton signals with their directly attached carbon atoms (in HSQC) or with carbons that are two or three bonds away (in HMBC). For this compound, HETCOR would definitively link the proton signals of the ethyl and butyl groups to their corresponding carbon signals, confirming the assignments made from the 1D spectra. These techniques are particularly powerful in the analysis of substituted derivatives where spectral overlap can make 1D analysis challenging. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis.rsc.orgnih.govnist.govspectrabase.com
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. A strong absorption band is expected in the region of 1720-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will appear in the 1300-1100 cm⁻¹ region.
Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and butyl groups appear just below 3000 cm⁻¹. The presence of the para-substituted benzene ring can be confirmed by the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and by out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ range.
For derivatives, the FT-IR spectra show additional characteristic bands. For example, ethyl 4-(butylamino)benzoate would exhibit N-H stretching vibrations in the 3500-3300 cm⁻¹ region. nist.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Strong | Aliphatic C-H Stretch (butyl and ethyl) |
| ~1715 | Strong | C=O Ester Stretch |
| ~1610, ~1510 | Medium | Aromatic C=C Stretch |
| ~1270, ~1100 | Strong | C-O Ester Stretch |
| ~840 | Strong | para-Disubstituted Benzene C-H Bend |
Raman Spectroscopy Applications.nih.govchemicalbook.comias.ac.in
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to show strong signals for the symmetric vibrations of the molecule, which are often weak in the IR spectrum. The aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, are typically strong and well-defined. The C=O stretching vibration is also observable, though generally weaker than in the IR spectrum. The aliphatic C-H stretching and bending vibrations are also present. Raman spectroscopy can be a powerful tool for studying conformational changes and intermolecular interactions in different environments.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile organic compounds like this compound. nih.govtesisenred.net In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. rsc.org The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight, along with several characteristic fragment ions. The fragmentation pattern provides valuable structural information. For the closely related isomer, ethyl 4-tert-butylbenzoate, experimental data shows a base peak at m/z 191, which arises from the loss of a methyl group from the tert-butyl substituent, and a molecular ion peak at m/z 206. nih.gov The analysis of these fragments is crucial for confirming the compound's identity in a sample. orientjchem.org
Table 1: Experimental GC-MS Fragmentation Data for Ethyl 4-tert-butylbenzoate
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |
|---|---|---|
| 206 | 22.20% | [M]⁺, Molecular Ion |
| 191 | 99.99% | [M-CH₃]⁺ |
| 161 | 15.90% | [M-OC₂H₅]⁺ |
| 91 | 26.30% | [C₇H₇]⁺, Tropylium ion |
| 29 | 34.80% | [C₂H₅]⁺ |
Data sourced from PubChem CID 79408 for the isomer Ethyl 4-tert-butylbenzoate. nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is an essential tool for the unambiguous determination of a compound's elemental composition. wisdomlib.org Unlike standard MS, HRESI-MS can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique molecular formula. wisdomlib.org
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For this compound (C₁₃H₁₈O₂), the theoretical exact mass of the neutral molecule is 206.1307 g/mol . HRESI-MS analysis would aim to detect an ion (e.g., [M+H]⁺ with a theoretical m/z of 207.1380) and measure its mass with high precision. The experimentally determined mass is then compared to theoretical masses of all possible elemental formulas, allowing for confident confirmation of C₁₃H₁₈O₂ as the correct molecular formula.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly valued for the analysis of large, fragile, and non-volatile molecules such as polymers and biomolecules, though it is also applicable to smaller organic molecules. wikipedia.orgnih.gov The analyte is co-crystallized with a large excess of a UV-absorbing matrix material. wikipedia.org A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase and ionizing them with minimal fragmentation. wikipedia.orgmdpi.com The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. wikipedia.org
For derivatives of this compound, such as polymers or dendrimers incorporating the benzoate (B1203000) unit, MALDI-TOF is an invaluable tool. It can determine the molecular weight distribution of polymers and confirm the structure of large, complex molecules that are not amenable to GC-MS. epa.gov The choice of matrix is critical; for smaller organic molecules, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used. mdpi.com The resulting spectrum primarily shows the molecular ion, providing clear molecular weight information. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of light, providing insights into its chromophores and photophysical properties.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. learnbin.netmsu.edu For aromatic compounds like this compound, the primary chromophore is the benzene ring. up.ac.za The electronic transitions are typically of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org
Benzene itself exhibits two strong absorption bands around 184 nm and 204 nm, and a weaker, forbidden band with fine structure around 254 nm. msu.edu When substituents are added to the benzene ring, as in this compound, these absorption bands can shift in wavelength (bathochromic or hypsochromic shift) and change in intensity (hyperchromic or hypochromic effect). The ester and alkyl groups on the benzene ring typically cause a red shift (bathochromic shift) of the primary and secondary absorption bands. up.ac.za
Table 2: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Typical Wavelength (λmax) for Benzene | Expected Wavelength (λmax) for this compound | Description |
|---|---|---|---|
| π → π* | ~204 nm | ~230 - 250 nm | Primary absorption band (E-band) |
| π → π* | ~254 nm | ~270 - 290 nm | Secondary absorption band (B-band) |
Expected wavelengths are estimations based on substituent effects on the benzene chromophore. up.ac.za
The spectrum of a related derivative, ethyl 4-hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate, has been studied, demonstrating how complex substitutions can significantly alter the electronic transitions and resulting UV-Vis spectrum. researchgate.net
While many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated or solid state, a class of molecules known as AIE luminogens (AIEgens) exhibits the opposite behavior. nih.govust.hk These molecules are weakly emissive in dilute solutions but become highly fluorescent upon aggregation. nih.govresearchgate.net This phenomenon, termed Aggregation-Induced Emission (AIE), was first reported in 2001 and has since become a major area of research. ust.hk
The mechanism for AIE is most commonly attributed to the Restriction of Intramolecular Motion (RIM). mdpi.com In dilute solutions, AIEgens can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations or vibrations. ust.hk In the aggregated state, these motions are physically restricted, which blocks the non-radiative decay channels and forces the excited state to relax via radiative emission, resulting in strong fluorescence. nih.gov
Derivatives such as diazenylbenzoates (containing an azo group, -N=N-, linked to a benzoate) can be designed as AIEgens. The diazenyl group, often part of a larger conjugated system with rotatable components (like phenyl rings), can act as a molecular rotor. When a benzoate moiety is incorporated into such a structure, the resulting molecule could display AIE characteristics. In solution, free rotation around the single bonds would quench fluorescence. However, in an aggregated state or a viscous medium, this rotation would be hindered, activating the fluorescence channel and leading to bright emission. nih.govmdpi.com
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the three-dimensional atomic structure of crystalline solids. rigaku.com
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation of Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate and Related Compounds
For instance, the crystal structures of Ethyl 4-((4-butyloxyphenyl)diazenyl)benzoate and Ethyl 4-((4-pentyloxyphenyl)diazenyl)benzoate have been determined, revealing key structural details. researchgate.net The analysis of these structures helps in understanding the packing of molecules in the crystal lattice and how intermolecular interactions influence the material's properties. In the case of Ethyl 4-[(4-methylbenzyl)oxy]benzoate, the analysis showed three molecules in the asymmetric unit, each with slightly different conformations, highlighting the molecule's conformational flexibility. nih.gov
Table 1: Crystallographic Data for Selected Ethyl Benzoate Derivatives
| Compound | Formula | Crystal System | Space Group | Reference |
| Ethyl 4-((4-butyloxyphenyl)diazenyl)benzoate | C₁₉H₂₂N₂O₃ | Monoclinic | P2₁/c | researchgate.net |
| Ethyl 4-((4-pentyloxyphenyl)diazenyl)benzoate | C₂₀H₂₄N₂O₃ | Monoclinic | P2₁/n | researchgate.net |
| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | C₁₇H₁₈O₃ | nih.gov |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the phase transitions and thermal stability of materials.
Differential Scanning Calorimetry (DSC) for Phase Transition Behavior
Differential Scanning Calorimetry (DSC) is a primary tool used to study the phase transition behavior of this compound derivatives, especially those exhibiting liquid crystalline properties. tandfonline.comresearchgate.neticm.edu.pl DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of phase transition temperatures and their associated enthalpy changes. icm.edu.plscirp.org
In the study of a series of Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, DSC was used to investigate their phase transitions. tandfonline.comresearchgate.net For example, in the homologous series of ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoates, both nematic and smectic liquid crystalline phases were detected, and their transition temperatures were determined using DSC. icm.edu.pl The heating and cooling curves recorded at a specific rate, such as 10 K min⁻¹, provide detailed information about the temperatures at which these phase changes occur. icm.edu.pl
Table 2: Phase Transition Temperatures and Enthalpies for a Representative Ethyl 4-{[4-(alkanoyloxy)phenyl]diazenyl}benzoate
| Compound | Heating Transition (°C) | ΔH (kJ/mol) | Cooling Transition (°C) | Phase Type | Reference |
| Ethyl 4-{[4-(nonanoyloxy)phenyl]diazenyl}benzoate | Cr 100.8 N 115.8 I | 26.3, 0.4 | I 114.9 N 78.8 Cr | Nematic | icm.edu.plresearchgate.net |
Cr = Crystal, N = Nematic, I = Isotropic Liquid
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the purification and quantitative analysis of the resulting products.
Thin Layer Chromatography (TLC) in Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions. ijsdr.orgsigmaaldrich.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. ijsdr.org
In the synthesis of butyl benzoate, for instance, TLC can be employed to track the esterification reaction. ijsdr.org By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product spot can be visualized. ijsdr.org The purity of the synthesized butyl benzoate can also be assessed by comparing its Rf value to that of a standard sample. ijsdr.org For compounds like ethyl benzoate, visualization can be achieved using UV light or iodine vapor. libretexts.org
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.combjbms.org It is particularly useful for the quantitative analysis of preservatives, including alkyl esters of benzoic acid like ethyl benzoate, in various products. oup.com
An ion-interaction reversed-phase HPLC method can be used for the simultaneous separation of multiple preservatives with different chemical properties. oup.com For the quantitative analysis of a specific compound, its concentration can be determined by comparing its peak area in the chromatogram to a calibration curve generated from known standards. ejgm.co.uk HPLC offers high accuracy, sensitivity, and reproducibility, making it an essential tool for quality control. openaccessjournals.com The choice of a suitable stationary phase, such as a C18 column, and an optimized mobile phase is critical for achieving good separation. bjbms.orgejgm.co.uk
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers. measurlabs.comshimadzu.com.tw The fundamental principle of SEC involves the separation of macromolecules based on their hydrodynamic volume in solution. researchgate.net The process utilizes a column packed with porous gel beads. Larger polymer chains are excluded from entering the pores and therefore travel a shorter path, eluting from the column more quickly. measurlabs.com Conversely, smaller polymer chains can permeate the pores to varying extents, leading to a longer retention time. measurlabs.com This size-based separation allows for the determination of several key parameters of a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. shimadzu.com.tw
While direct research on the SEC characterization of homopolymers of this compound is not extensively available in the public domain, the technique has been successfully applied to a variety of structurally related polymers containing butyl benzoate and ethyl benzoate moieties. These studies provide valuable insights into how SEC is employed to characterize such polymers.
Characterization of Copolymers Containing Vinyl 4-tert-butyl-benzoate
In a study by Piérola et al. (2010), a series of copolymers of N-vinyl carbazole (B46965) (NVC) and vinyl 4-tert-butyl-benzoate (tBBz) were synthesized and characterized using SEC coupled with a multi-angle light scattering (MALS) and a differential refractive index (RI) detector. researchgate.net The use of a MALS detector is particularly advantageous as it allows for the direct determination of the absolute molecular weight without the need for column calibration with polymer standards. researchgate.net The analysis was performed in two different solvents, tetrahydrofuran (B95107) (THF) and toluene (B28343) (TOL), to understand the solution properties of the copolymers. researchgate.net The results, including the weight-average molecular weight (Mw) and polydispersity (Mw/Mn), are detailed in the table below. researchgate.net
| Copolymer ID | Mole Fraction of tBBz in Copolymer | Solvent | Mw (g/mol) x 10-5 | Mw/Mn |
|---|---|---|---|---|
| C0 (PtBBz homopolymer) | 1.00 | THF | 5.0 | 2.1 |
| C0 (PtBBz homopolymer) | 1.00 | TOL | 4.9 | 1.2 |
| C25 | 0.74 | THF | 3.5 | 2.2 |
| C25 | 0.74 | TOL | 3.8 | 2.0 |
| C50 | 0.48 | THF | 4.6 | 2.1 |
| C50 | 0.48 | TOL | 4.5 | 2.0 |
| C75 | 0.23 | THF | 5.8 | 2.1 |
| C75 | 0.23 | TOL | 5.5 | 2.0 |
The data demonstrates that SEC can effectively elucidate the molecular weight characteristics of polymers containing a butyl benzoate derivative. The differences observed between the two solvents highlight the importance of solvent selection in SEC analysis. researchgate.net
GPC for Maleic Anhydride (B1165640) Copolymers Modified with 2-Amino Ethyl Benzoate
Another relevant study involves the synthesis and characterization of maleic anhydride (MAN) copolymers that were subsequently modified with 2-amino ethyl benzoate. ajchem-a.com Gel permeation chromatography was utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index of the resulting polymers. The research demonstrated the successful modification of the parent copolymers and the influence of the incorporated ethyl benzoate group on the polymer properties. ajchem-a.com
| Copolymer | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| P(MAN-co-MMA) | 18500 | 38500 | 2.08 |
| P(MAN-co-EMA) | 20500 | 41000 | 2.00 |
| P(MAN-co-MA) | 17000 | 33000 | 1.94 |
| P(MAN-co-EA) | 19500 | 38000 | 1.95 |
| P(MAN-co-BA) | 21000 | 44000 | 2.09 |
SEC in the Study of Poly(p-benzamide)s from Ethyl Ester Monomers
The synthesis of high molecular weight poly(p-benzamide)s from aromatic para-amino acid ethyl ester derivatives has also been monitored by GPC. zenodo.org In this research, GPC was used to assess the molecular weight distributions of the synthesized polymers in THF, with polystyrene standards for calibration. The GPC elugrams provided crucial information on the success of the polymerization and the presence of any side reactions. zenodo.org For instance, the polymerization of 4-(allylamino)-2-((2-ethylhexyl)oxy)benzoate ethyl ester initiated by phenyl benzoate and a strong base was characterized by GPC to determine the resulting polymer's molecular weight. zenodo.org
Furthermore, a thesis by Bakkali-Hassani included a qualitative SEC trace for sodium-activated ethyl 4-(butylamino)benzoate in THF, visually demonstrating the formation of polymeric species from a monomer closely related to the subject compound. researchgate.net This highlights the utility of SEC in monitoring polymerization reactions and confirming the generation of higher molecular weight products.
Computational Chemistry and Theoretical Investigations of Ethyl 4 Butylbenzoate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like ethyl 4-butylbenzoate and its derivatives to predict their geometric, electronic, and energetic properties.
DFT calculations are instrumental in elucidating the electronic characteristics of benzoate (B1203000) esters. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its stability and reactivity. Key parameters derived from these studies include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO's energy relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For benzoate esters, the aromatic ring and the ester group are the primary sites of electronic activity. DFT calculations, often using functionals like B3LYP, can precisely map the Molecular Electrostatic Potential (MEP), which visually represents the charge distribution and predicts sites for intermolecular interactions. echemcom.com
Table 1: Predicted Electronic Properties of Benzoate Esters from DFT Calculations
| Property | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Localized primarily on the electron-rich benzene (B151609) ring, suggesting it is the site for electrophilic substitution. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Concentrated around the carbonyl carbon of the ester group, identifying it as a primary site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | A moderate to large gap would suggest relatively high kinetic stability under normal conditions. |
| MEP | Molecular Electrostatic Potential; shows charge distribution. | Reveals negative potential (red) around the carbonyl oxygen, indicating a site for hydrogen bonding or coordination, and positive potential (blue) near the hydrogens. |
This table is illustrative, based on typical results for benzoate esters from DFT studies.
Supramesogens are complex molecular assemblies that exhibit liquid crystalline (mesogenic) properties. Benzoate esters are common components of such structures. DFT is employed to model the behavior of these systems, particularly their photophysical properties. researchgate.net For systems incorporating an this compound moiety, DFT can predict the molecular geometry, stability of different conformations, and electronic transitions that give rise to their optical properties. researchgate.netresearchgate.net By analyzing the optimized molecular structures, researchers can understand how intermolecular interactions, such as π-π stacking of the benzene rings and van der Waals forces, contribute to the formation and stability of liquid crystal phases. researchgate.net
Time-Dependent DFT (TD-DFT) is a powerful extension used to simulate electronic absorption spectra. researchgate.net This allows for the prediction of how a supramesogen containing this compound would interact with light, which is crucial for applications in displays and optical sensors. The calculations can reveal the nature of electronic excitations, such as whether they are localized on the benzoate part or involve charge transfer across the entire supramolecular structure.
Molecular Modeling and Simulation
Beyond the electronic structure, molecular modeling and simulations offer insights into the dynamic behavior of this compound and its derivatives, including their interactions with other molecules and their potential biological or material activities.
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at building statistical models that correlate the chemical structure of a series of compounds with a specific activity, such as biological efficacy or material performance. echemcom.com For the design of novel derivatives of this compound, a QSAR study would involve several steps:
Designing a Library: A series of virtual derivatives would be created by modifying the this compound scaffold (e.g., changing the alkyl groups, adding substituents to the ring).
Calculating Descriptors: For each derivative, a set of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors derived from DFT (e.g., HOMO/LUMO energies, dipole moment). The octanol-water partition coefficient (LogP) is another crucial descriptor for predicting pharmacokinetic behavior. chemscene.com
Model Building: Using statistical methods like multiple linear regression or machine learning, a mathematical equation is developed that links the descriptors to the observed or desired activity.
Validation and Prediction: The model is validated using test sets of compounds and then used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more promising candidates. echemcom.com
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are particularly useful for understanding its interactions with biological receptors, such as enzymes. Esters are known to be metabolized by carboxylesterases, and MD simulations can model how this compound binds to the active site of such an enzyme. semanticscholar.org
The simulation would begin with a 3D model of the enzyme and the ligand (this compound). The ligand is placed near the enzyme's binding pocket, and the system is solvated in a box of simulated water molecules. The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movement over nanoseconds or microseconds. The resulting trajectory provides detailed information on the binding process, the stability of the ligand-receptor complex, key interacting amino acid residues, and any conformational changes that occur upon binding. This information is invaluable for designing prodrugs or inhibitors. echemcom.comsemanticscholar.org
Theoretical Studies of Reaction Energetics and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including their energy requirements and the structure of transient intermediates. For this compound, this includes its synthesis (esterification) and degradation (hydrolysis).
Theoretical studies can map the entire potential energy surface of a reaction. This involves calculating the energies of the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. smolecule.com
For instance, in the acid-catalyzed esterification of 4-butylbenzoic acid with ethanol, calculations can model the protonation of the carboxylic acid, the nucleophilic attack by ethanol, and subsequent dehydration steps. Similarly, for the base-catalyzed hydrolysis (saponification), theoretical models can determine the energy barrier for the hydroxide (B78521) ion's attack on the ester's carbonyl carbon, leading to a tetrahedral intermediate. semanticscholar.orgacs.org These studies have shown that the activation energy for the esterification of benzoic acids with alcohols is typically in the range of 50-60 kJ/mol. smolecule.com
Table 2: Representative Theoretical Energetics for Benzoate Ester Reactions
| Reaction | Reactants | Catalyst | Forward Activation Energy (Ea) | Thermal Effect | Source |
| Esterification | Benzoic acid + 1-Butanol | p-toluenesulfonic acid | 58.40 kJ/mol | 622 J/mol (Endothermic) | smolecule.com |
| Hydrolysis | Methyl benzoate + OH⁻ | Base | ~45-55 kJ/mol | - | semanticscholar.org |
| Hydrolysis | Ethyl benzoate + OH⁻ | Base | ~45-55 kJ/mol | - | semanticscholar.org |
This table presents data for closely related reactions to illustrate the typical energy values studied theoretically. The hydrolysis data is inferred from enthalpy calculations in the provided source.
By comparing the computed energetics of different reaction pathways, researchers can predict which mechanisms are most favorable under specific conditions, complementing and explaining experimental kinetic data. uni-muenchen.de
Activation Energy Calculations for Base-Catalyzed Hydrolysis
Theoretical and computational studies provide significant insights into the reaction mechanisms and energetics of chemical processes. For the hydrolysis of esters like this compound, computational chemistry is a powerful tool for determining the activation energy (Ea) of the reaction, offering a molecular-level understanding of the kinetic barriers. The base-catalyzed hydrolysis of esters, a process also known as saponification, is a cornerstone reaction in organic chemistry.
The widely accepted mechanism for this reaction is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.govnih.gov This process involves a nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which is often the rate-determining step of the reaction. nih.govbeilstein-journals.org The intermediate then collapses, expelling the alkoxide leaving group to form a carboxylate salt. Computational models focus on calculating the energy barrier required to reach the transition state (TS) leading to this tetrahedral intermediate. nih.govbeilstein-journals.org
While direct computational studies on this compound are not prominent in the reviewed literature, extensive theoretical work has been conducted on its parent compound, ethyl benzoate, and related alkyl benzoates. These studies serve as an excellent proxy for understanding the factors that govern the activation energy of the title compound.
Detailed Research Findings from Model Systems
Ethyl 4 Butylbenzoate As a Building Block in Complex Chemical Syntheses and Materials Science
Role in the Synthesis of Functional Materials
Ethyl 4-butylbenzoate and its derivatives are versatile building blocks in materials science, contributing to the development of a range of functional materials. The inherent properties of the butylbenzoate core, such as its rigid aromatic structure and the potential for functionalization, make it a valuable component in the design and synthesis of liquid crystals, polymers, and metal-organic frameworks.
Liquid Crystalline Material Development from Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate Series
A notable application of this compound derivatives is in the synthesis of thermotropic liquid crystals. A series of compounds, namely ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, have been synthesized and their liquid crystalline behavior has been investigated. The synthesis involves a diazo coupling of ethyl 4-aminobenzoate (B8803810) with phenol (B47542), followed by a condensation reaction with various alkyl halides. acs.org This process yields a family of molecules where the length of the alkoxy chain can be systematically varied. acs.org
The mesomorphic properties of these compounds are typically characterized using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). acs.org Research has shown that not all compounds in a given series will exhibit liquid crystalline phases. For instance, in one study, only the derivatives with butoxy, pentoxy, and decoxy chains (referred to as 2a, 2b, and 2f respectively) displayed mesogenic behavior. acs.orgnih.gov These compounds were found to exhibit smectic phases over a specific temperature range. nih.gov
The phase transition temperatures and enthalpy changes for the mesogenic compounds in this series are key parameters in determining their potential applications in devices like liquid crystal displays (LCDs) and temperature sensors. nih.gov The presence of the smectic phase is often identified by the appearance of focal conical fan-like textures under POM. nih.gov
Table 1: Phase Transition Temperatures and Enthalpy Changes for Selected Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates
| Compound | Alkoxy Chain Length | Heating Transition (°C) | ΔH (J/g) | Cooling Transition (°C) | ΔH (J/g) | Mesophase |
|---|---|---|---|---|---|---|
| 2a | C4H9 | 80.4 | 24.3 | 78.5 | 23.8 | Smectic |
| 2b | C5H11 | 83.2 | 27.1 | 81.3 | 26.5 | Smectic |
| 2f | C10H21 | 104.1 | 35.8 | 102.7 | 35.1 | Smectic |
Production of Polymers and Resins
While direct polymerization of this compound is not a common method for polymer synthesis, the 4-butylbenzoyl moiety can be incorporated into polymer structures to impart specific properties. Benzoate (B1203000) esters, in general, can be used as precursors to synthesize monomers. For instance, vinylbenzoate derivatives are used in the production of polymers through radical polymerization. researchgate.net
The incorporation of butylbenzoate groups into a polymer backbone can influence its thermal and mechanical properties. For example, in the context of polyesters or polyamides, the rigid aromatic ring of the benzoate unit can enhance the thermal stability and stiffness of the resulting material. Furthermore, the butyl group can affect the polymer's solubility and processing characteristics. While specific examples of polymers derived directly from this compound are not extensively documented in the literature, the principles of polymer chemistry suggest its potential use as a comonomer or a modifying agent in the synthesis of specialized resins.
Rational Design of Metal-Organic Frameworks (MOFs) Utilizing Benzoate Linkers
In the field of porous materials, benzoate derivatives are crucial as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly tunable and depend on the choice of the metal center and the organic linker. rsc.orgrsc.org
While this compound itself is not directly used as a linker due to the presence of the ethyl ester group, it can be readily hydrolyzed to 4-butylbenzoic acid. This carboxylic acid can then act as a ditopic linker, coordinating to metal centers through its carboxylate group to form a framework. The butyl group of the linker extends into the pores of the MOF, influencing its hydrophobicity and its affinity for certain guest molecules. doi.org
The "mixed-linker" approach is a sophisticated strategy in MOF design where two or more different linkers are used to construct the framework. acs.orgrsc.org This allows for fine-tuning of the framework's properties. For instance, a 4-butylbenzoate linker could be used in conjunction with other linkers of different lengths or functionalities to create MOFs with tailored pore environments for specific applications in gas storage, separation, and catalysis. rsc.orgdoi.org The introduction of functional groups on the benzoate linker is a key strategy for enhancing the performance of MOFs. mdpi.comwuttkescience.com
Intermediacy in the Synthesis of Diverse Organic Scaffolds
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its chemical structure allows for various transformations, making it a useful starting material for the preparation of a range of organic scaffolds with potential applications in medicinal chemistry and biotechnology.
Preparation of Quinolone-Ethyl Benzoate Hybrid Structures
Quinolone derivatives are an important class of heterocyclic compounds with a wide range of biological activities. mdpi.comguidechem.com The synthesis of quinolone-based structures often involves the use of benzoate derivatives as starting materials or as components to be integrated into the final molecule. For example, the synthesis of certain quinolone derivatives can start from substituted anilines, which can be prepared from the corresponding nitrobenzoates through reduction.
In the context of hybrid structures, an ethyl benzoate moiety can be linked to a quinolone core to create molecules with combined functionalities. wuttkescience.com These hybrid molecules are of interest in drug discovery as they can potentially interact with multiple biological targets. The synthesis of such hybrids can involve coupling reactions between a functionalized quinolone and a suitably modified ethyl benzoate derivative. The specific synthetic route would depend on the desired final structure and the reactive sites available on both the quinolone and the benzoate components.
Synthesis of Glycoconjugate and Glycopeptide Building Blocks
Glycoconjugates and glycopeptides are complex biomolecules that play crucial roles in many biological processes. researchgate.netmdpi.com Their synthesis is a challenging task that often relies on the use of well-defined building blocks. Aromatic compounds, including derivatives of benzoic acid, can serve as scaffolds for the construction of these building blocks. researchgate.netrsc.org
While direct use of this compound in this context is not explicitly detailed, the general strategy involves the functionalization of a benzoic acid backbone with sugar moieties and amino acids. researchgate.netrsc.org For instance, a trifunctional aminobenzoic acid can be used as a core to which carbohydrate units are attached. rsc.org The resulting glycoconjugate can then be further elaborated or used in the solid-phase synthesis of glycopeptides. google.com The butyl group in a 4-butylbenzoic acid derivative could serve to modulate the lipophilicity of the resulting building block, which can be an important factor in its subsequent use in synthesis and in the biological properties of the final glycopeptide.
Targeted Synthesis of Selectively Methylated Cyclodextrins via 4-tert-Butylbenzoate Interactions
The targeted synthesis of selectively methylated cyclodextrins (CDs) is a sophisticated area of supramolecular chemistry, aiming to create host molecules with enhanced solubility and specific guest-binding capabilities. beilstein-journals.orgcore.ac.uk While this compound itself is not directly used as a template in the synthesis, the closely related molecule, 4-tert-butylbenzoate, serves as a crucial probe for evaluating the binding affinities of these custom-synthesized cyclodextrins. nih.govmdpi.com The interaction between the butylbenzoate moiety and the cyclodextrin (B1172386) cavity provides valuable insights into the success of the selective methylation strategies.
The synthesis of these selectively methylated cyclodextrins is a multi-step process that often involves protecting the primary or secondary hydroxyl groups, performing the methylation, and then deprotecting the molecule. researchgate.net The effectiveness of these synthetic routes is then quantified by testing the inclusion complex formation with model guests. The stability of the complex between a guest like p-tert-butylbenzoate and the modified cyclodextrin can increase dramatically compared to the native cyclodextrin, with binding constants rising from 20 L mol⁻¹ for benzoate to 18,400 L mol⁻¹ for p-tert-butylbenzoate in one study. nih.gov This strong interaction underscores the utility of the butylbenzoate structure as a benchmark for assessing the properties of novel, selectively synthesized host molecules.
Structure-Property Relationships in Molecular Design
Influence of Molecular Polarity on Liquid Crystalline Packing
The design of liquid crystalline materials often involves modifying the molecular structure by adding various terminal substituents or lateral groups to tune the mesomorphic properties. researchgate.net The introduction of polar terminal groups, such as cyano or methoxy (B1213986) groups, can significantly alter the polarity and polarizability of the mesogenic core, influencing the thermal stability of the resulting mesophase. researchgate.netmdpi.com For instance, the presence of electron-donating (e.g., CH₃O) or electron-withdrawing (e.g., F, Cl) groups impacts mesophase stability. researchgate.net
Impact of Functional Groups (Ester, Azo Linkages) on Mesomorphic Behavior
The choice of linking groups within a calamitic (rod-shaped) molecule is a fundamental aspect of designing liquid crystals, as these groups critically influence the molecule's geometry, rigidity, and electronic properties. researchgate.netresearchgate.net The ester (-COO-) and azo (-N=N-) linkages are two of the most common functional groups used in the synthesis of liquid crystalline materials, and their presence has distinct effects on mesomorphic behavior. researchgate.netresearchgate.netnih.gov
The ester linkage is valued for its ability to increase the polarizability of a molecule and contribute to the stability of the mesophase. researchgate.net It helps maintain molecular linearity, which is conducive to forming ordered liquid crystal phases. researchgate.net The orientation of the ester group within the molecular core can also significantly alter the mesomorphic properties. researchgate.net
The azo group is known for its rigid, linear, and planar structure, which is highly effective at promoting liquid crystallinity. researchgate.net A key feature of the azo linkage is its photosensitive nature, undergoing reversible trans-cis isomerization upon exposure to light, which can be exploited in photo-switchable materials. researchgate.netresearchgate.net This photo-isomerization can disrupt the liquid crystalline order, providing a mechanism for external control over the material's properties.
Comparative studies have shown that replacing or combining these linkages can lead to considerable changes in mesomorphic properties, such as transitioning from a nematic to a smectic phase. researchgate.net The interplay between the rigidity of the azo group, the polarity of the ester group, and the length of terminal alkyl chains determines the ultimate thermal range and type of the mesophase exhibited. researchgate.nettandfonline.com
| Special Properties | - | Photosensitive, exhibits reversible trans-cis isomerization. researchgate.netresearchgate.net |
Steric and Electronic Effects on Hydrolytic Lability of Benzoate Esters
The hydrolytic lability of benzoate esters is a critical property governed by a combination of steric and electronic effects centered on the ester functional group. Hydrolysis, which can be catalyzed by acid or base, involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org
Electronic Effects: The rate of hydrolysis is highly sensitive to the electronic nature of substituents on the aromatic ring. semanticscholar.org
Electron-withdrawing groups (e.g., -NO₂, -Br) attached to the para position of the benzoate ring increase the partial positive charge (electrophilicity) of the carbonyl carbon. This accelerates the rate-determining step of nucleophilic attack, thus increasing the rate of hydrolysis. semanticscholar.orgnih.gov
Electron-donating groups (e.g., -OCH₃, -NH₂) have the opposite effect. They decrease the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack and reducing hydrolytic lability. semanticscholar.org The stability of the leaving alkoxide or phenoxide group also plays a role; more stable leaving groups, such as phenoxide, lead to faster hydrolysis. nih.gov
Steric Effects: The size and position of substituents near the reaction center can significantly hinder the hydrolysis reaction.
Ortho-substituents on the benzoic acid portion of the ester create steric hindrance, impeding the approach of the nucleophile to the carbonyl carbon. This steric repulsion generally slows the rate of hydrolysis compared to their meta or para isomers. cdnsciencepub.comresearchgate.net
Bulky alkyl groups in the alcohol portion of the ester (e.g., replacing ethyl with a more branched group) can also sterically shield the carbonyl carbon, though this effect is often considered less pronounced than that of ortho-substituents on the acyl portion. nih.gov In strongly acidic conditions, significant steric crowding can lead to a change in the reaction mechanism from the bimolecular AAC2 pathway to the unimolecular AAC1 pathway. cdnsciencepub.com
Table 2: Half-life (t₁/₂) of Various Benzoate Esters Under Base Hydrolysis Conditions
| Compound | Substituent Effects | Half-life (t₁/₂) in minutes | Reference |
|---|---|---|---|
| Ethyl Benzoate | Reference Compound | 14 | nih.gov |
| n-Propyl Benzoate | Larger Alkyl Group (Inductive Effect) | 19 | nih.gov |
| n-Butyl Benzoate | Larger Alkyl Group (Inductive Effect) | 21 | nih.gov |
| Ethyl p-bromobenzoate | Electron-withdrawing group at para position | 12 | nih.gov |
| Ethyl m-bromobenzoate | Electron-withdrawing group at meta position | 25 | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-tert-butylbenzoate |
| Cyclodextrins (CDs) |
| β-cyclodextrin |
| Ethyl Benzoate |
| n-Propyl Benzoate |
| n-Butyl Benzoate |
| Ethyl p-bromobenzoate |
| Ethyl m-bromobenzoate |
| Ethyl o-bromobenzoate |
Q & A
Q. Basic Methodological Approach :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres (heating rate: 10°C/min) .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., glass transitions, melting points) and assess compatibility with polymer matrices .
Advanced Consideration :
Use pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) to identify volatile degradation products. Compare fragmentation patterns with computational simulations (e.g., density functional theory (DFT) for bond dissociation energies) to propose degradation mechanisms .
What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
Q. Basic Methodological Approach :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a reverse-phase column (e.g., C18) with electrospray ionization (ESI) in positive mode. Validate method sensitivity (limit of detection < 1 ng/mL) and specificity against matrix interferences .
- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .
Advanced Consideration :
For metabolite identification, combine high-resolution mass spectrometry (HRMS) with hydrogen-deuterium exchange (HDX) to track isotopic labeling patterns and elucidate metabolic pathways .
How do structural analogs of this compound influence its physicochemical properties in drug delivery systems?
Q. Basic Methodological Approach :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl chain lengths (e.g., ethyl vs. propyl substituents) and assess logP values (via shake-flask method) to correlate hydrophobicity with membrane permeability .
- Dynamic Light Scattering (DLS) : Evaluate nanoparticle size and polydispersity index (PDI) when formulating liposomal or polymeric carriers .
Advanced Consideration :
Use molecular dynamics (MD) simulations to model interactions between this compound and lipid bilayers (e.g., DPPC membranes). Parameters like free energy profiles can predict partitioning behavior .
What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Q. Basic Methodological Approach :
- Meta-Analysis : Systematically compare published IC50 values, accounting for variables like cell line heterogeneity (e.g., HeLa vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media) .
- Dose-Response Replication : Reproduce key studies with rigorous controls (e.g., solvent-matched blanks, cytotoxicity thresholds <10% at highest dose) .
Advanced Consideration :
Apply machine learning (e.g., random forest regression) to identify hidden covariates (e.g., solvent polarity, incubation time) that explain variability in bioactivity data .
How can computational modeling predict the environmental fate of this compound?
Q. Advanced Methodological Approach :
- Quantitative Structure-Activity Relationship (QSAR) Models : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation factors based on molecular descriptors (e.g., topological surface area) .
- Ecotoxicity Assays : Validate predictions with Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition studies .
What experimental designs minimize artifacts in spectroscopic characterization of this compound polymorphs?
Q. Basic Methodological Approach :
- X-ray Diffraction (XRD) : Compare experimental patterns with simulated powder diffraction data from the Cambridge Structural Database (CSD) to identify crystalline phases .
- Variable-Temperature NMR : Monitor chemical shift changes (δ 0.1–0.3 ppm) to detect conformational flexibility or solvent inclusion .
Advanced Consideration :
Synchrotron-based pair distribution function (PDF) analysis can resolve short-range order in amorphous phases, complementing traditional XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
